2-Methylpropyl [(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)carbamate
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Overview
Description
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate is a synthetic organic compound It is characterized by its complex molecular structure, which includes a carbamate group, a sulfonyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with a chloroformate or carbamoyl chloride under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 2-methylpropyl group.
2-methylpropyl N-(benzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 4-methyl group on the benzene ring.
2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(phenylethyl)carbamate: Lacks the oxo group on the phenylethyl moiety.
Uniqueness
The uniqueness of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-methylpropyl N-(4-methylphenyl)sulfonyl-N-phenacylcarbamate |
InChI |
InChI=1S/C20H23NO5S/c1-15(2)14-26-20(23)21(13-19(22)17-7-5-4-6-8-17)27(24,25)18-11-9-16(3)10-12-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
CQYLSDPFUYNDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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